

# Rhamnopterin spectroscopic data and analysis

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *Rhamnopterin*

CAS No.: 13392-24-0

Cat. No.: B082806

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Analysis of **Rhamnopterin**

**Authored by: A Senior Application Scientist**

## Abstract

**Rhamnopterin**, a pteridine derivative, presents significant interest in biomedical and pharmaceutical research, notably for its potential anti-carcinogenic properties and its application as an internal standard in quantitative bioanalysis.[1][2] A thorough understanding of its structural and electronic properties is paramount for its application in drug development and clinical research. This technical guide provides a comprehensive overview of the core spectroscopic techniques essential for the unambiguous identification, characterization, and quantification of **rhamnopterin**. We delve into the theoretical underpinnings and practical applications of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section includes detailed, field-tested protocols, data interpretation causality, and predictive analysis to equip researchers, scientists, and drug development professionals with a robust framework for their work with this important biomolecule.

# The Rhamnopterin Molecule: Structure and Significance

**Rhamnopterin**, formally known as 2-amino-6-(1,2,3-trihydroxybutyl)-4(3H)-pteridinone, belongs to the pteridine class of heterocyclic compounds, which are characterized by a fused pyrimidine and pyrazine ring system.[1][2] These structures are central to numerous biological cofactors and pigments. **Rhamnopterin** is a derivative of biopterin and has demonstrated the ability to reduce the incidence of liver tumors in animal studies, marking it as a molecule of interest for further oncological investigation.[2] Furthermore, its structural similarity to other endogenous pteridines makes it an ideal internal standard for the quantification of biomarkers like biopterin and neopterin in plasma via Liquid Chromatography-Mass Spectrometry (LC-MS). [2]

Caption: Diagram illustrating the core structural components of the **Rhamnopterin** molecule.

## Ultraviolet-Visible (UV-Vis) Spectroscopy Principle and Mechanistic Insight

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. For **rhamnopterin**, the absorption is primarily due to the pteridine ring system. This heterocyclic core contains a network of conjugated double bonds (a chromophore) where  $\pi \rightarrow \pi^*$  electronic transitions occur upon absorption of UV radiation. The precise wavelength of maximum absorbance ( $\lambda_{\max}$ ) is sensitive to the molecular environment, including solvent polarity and pH, which can alter the energy levels of the molecular orbitals. This technique provides a rapid, quantitative measure of concentration via the Beer-Lambert law and serves as a primary detection method in liquid chromatography.

## Experimental Protocol: UV-Vis Spectrum Acquisition

A robust protocol ensures reproducible data. This is a self-validating system as the consistency of the  $\lambda_{\max}$  and molar absorptivity across runs confirms the stability of the analyte and the method.

- Preparation of Stock Solution: Accurately weigh  $\geq 95\%$  pure **rhamnopterin** solid and dissolve in a suitable solvent (e.g., water with a minimal amount of NaOH for solubility, or methanol) to create a concentrated stock solution (e.g., 1 mg/mL).[1][3]

- **Solvent Selection:** The choice of solvent is critical. A UV-transparent solvent like methanol, ethanol, or a buffered aqueous solution is necessary. For **rhamnopterin**, which has acidic and basic functional groups, using a buffered solution (e.g., 50 mM ammonium formate at pH 3.0) can ensure a consistent ionization state and, therefore, a stable spectrum.[1]
- **Serial Dilutions:** Prepare a series of dilutions from the stock solution to a final concentration suitable for analysis (e.g., 0.02 mg/mL or ~75  $\mu$ M).[1] This range typically yields absorbance values between 0.1 and 1.0, where the Beer-Lambert relationship is most linear.
- **Instrument Setup:** Use a dual-beam UV-Vis spectrophotometer. Allow the instrument lamps to warm up for at least 20 minutes to ensure a stable baseline.
- **Blank Measurement:** Fill a quartz cuvette with the analysis solvent and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.
- **Sample Measurement:** Rinse the cuvette with the **rhamnopterin** sample solution before filling. Record the absorption spectrum over a relevant range, typically 200-500 nm.
- **Data Analysis:** Identify the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ). For quantitative analysis, use the absorbance value at a consistent  $\lambda_{\text{max}}$ .

Caption: Experimental workflow for UV-Vis spectroscopic analysis of **Rhamnopterin**.

## Data Interpretation

The UV spectrum of **rhamnopterin** is expected to show distinct peaks characteristic of its pteridine core.

Parameter	Typical Value	Causality / Significance
$\lambda_{\text{max}}$	~275 nm	Corresponds to the primary $\pi \rightarrow \pi^*$ transition within the conjugated pteridine ring system. This value is a key identifier in HPLC-UV detection methods.[1]
Molar Absorptivity ( $\epsilon$ )	To be determined empirically	A fundamental constant for rhamnopterin under specific solvent and pH conditions. Essential for accurate quantification using the Beer-Lambert Law ( $A = \epsilon bc$ ).

## Fluorescence Spectroscopy

### Principle and Mechanistic Insight

Fluorescence is a two-step process involving the absorption of a photon (excitation) followed by the emission of a photon of lower energy (longer wavelength). Pteridines are well-known for their fluorescent properties.[4][5] The extended  $\pi$ -system of the **rhamnopterin** ring allows for efficient absorption of light, promoting an electron to an excited singlet state. Following rapid vibrational relaxation, the molecule returns to the ground electronic state by emitting a photon. The energy difference between excitation and emission is known as the Stokes shift. Fluorescence is highly sensitive to the local environment; changes in solvent polarity, pH, or binding to other molecules can significantly alter fluorescence intensity and emission wavelength, making it a powerful analytical tool.[5][6]

## Experimental Protocol: Fluorescence Spectrum Acquisition

This protocol is designed to characterize the fundamental fluorescence properties of **rhamnopterin**.

- **Sample Preparation:** Prepare a dilute solution of **rhamnopterin** (typically in the nanomolar to low micromolar range) in a fluorescence-grade solvent (e.g., ethanol or buffered aqueous solution). High concentrations can lead to inner filter effects and self-quenching, which invalidate the results.
- **Instrument Setup:** Use a spectrofluorometer. Ensure the instrument is calibrated and allow the lamp (typically a Xenon arc lamp) to stabilize.
- **Excitation Spectrum:** Set a fixed emission wavelength (a reasonable starting point is ~450 nm, typical for pteridines) and scan a range of excitation wavelengths (e.g., 250-420 nm).[7] The resulting spectrum identifies the optimal excitation wavelength(s) ( $\lambda_{ex}$ ).
- **Emission Spectrum:** Set the excitation monochromator to the optimal  $\lambda_{ex}$  determined in the previous step. Scan the emission monochromator over a longer wavelength range (e.g.,  $\lambda_{ex} + 20$  nm to 600 nm). The resulting spectrum identifies the wavelength of maximum fluorescence emission ( $\lambda_{em}$ ).
- **Quantum Yield Determination (Optional):** Measure the fluorescence intensity relative to a known standard (e.g., quinine sulfate in 0.1 M  $H_2SO_4$ ) under identical conditions to calculate the fluorescence quantum yield, which is a measure of emission efficiency.[8]

Caption: Workflow for characterizing the fluorescence properties of **Rhamnopterin**.

## Data Interpretation

The fluorescence data provides a unique spectroscopic fingerprint for **rhamnopterin**.

Parameter	Predicted Value	Causality / Significance
$\lambda_{ex}$ (max)	~350-370 nm	Expected to be near the longest wavelength absorption band. This wavelength provides the most efficient excitation for fluorescence. (Value predicted based on general pteridine properties). [7]
$\lambda_{em}$ (max)	~440-460 nm	The peak of the emission band. The energy of emission is lower than excitation due to non-radiative energy loss prior to fluorescence. (Value predicted based on general pteridine properties).[7]
Stokes Shift	~80-100 nm	The difference between $\lambda_{ex}$ and $\lambda_{em}$ . A significant Stokes shift is beneficial for minimizing self-absorption and improving detection sensitivity.
Quantum Yield ( $\Phi_F$ )	To be determined empirically	Represents the efficiency of the fluorescence process. A higher quantum yield indicates a brighter fluorophore, which is advantageous for sensitive detection assays.

## Mass Spectrometry (MS)

### Principle and Mechanistic Insight

Mass spectrometry measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules. For a polar, non-volatile molecule like **rhamnopterin**, Electrospray Ionization (ESI) is the method of choice. ESI generates gas-phase ions directly from a liquid solution with minimal fragmentation,

typically producing protonated molecules  $[M+H]^+$  in positive ion mode or deprotonated molecules  $[M-H]^-$  in negative ion mode. High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements (typically <5 ppm error), enabling the determination of the elemental formula.<sup>[9]</sup> Tandem mass spectrometry (MS/MS) involves isolating a specific ion (e.g., the molecular ion) and fragmenting it to produce a characteristic pattern of product ions, which provides definitive structural confirmation.

## Experimental Protocol: LC-MS/MS Analysis

This protocol is standard for the confirmation and quantification of small molecules in complex matrices.

- **Sample Preparation:** Dissolve **rhamnopterin** in a solvent compatible with the LC mobile phase (e.g., 50:50 methanol:water). For quantification, a known amount of an internal standard would be added. (Note: **Rhamnopterin** itself is often used as an internal standard).<sup>[2]</sup>
- **Liquid Chromatography (LC):** Inject the sample onto an LC system, typically using a C18 reversed-phase column. Elute with a gradient of water and acetonitrile or methanol, often with an acid modifier like formic acid to improve peak shape and ionization efficiency.
- **Ionization:** Direct the LC eluent into an ESI source. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for the target analyte.
- **Full Scan MS (MS1):** Acquire mass spectra over a range that includes the expected  $m/z$  of **rhamnopterin** (e.g.,  $m/z$  100-500) to detect the molecular ion.
- **Tandem MS (MS2):** In a separate experiment or using data-dependent acquisition, select the  $m/z$  of the **rhamnopterin** molecular ion as the precursor. Apply collision energy (CID or HCD) to induce fragmentation and acquire the spectrum of the resulting product ions.

Caption: Workflow for structural confirmation of **Rhamnopterin** using LC-MS/MS.

## Data Interpretation

Mass spectrometry provides the most definitive evidence for the identity of a compound.

Parameter	Predicted Value	Causality / Significance
Molecular Formula	C <sub>10</sub> H <sub>13</sub> N <sub>5</sub> O <sub>4</sub>	The elemental composition of rhamnopterin.[2]
Exact Mass	267.1022	The monoisotopic mass calculated from the molecular formula. HRMS should confirm this mass within 5 ppm.
[M+H] <sup>+</sup> Ion (m/z)	268.1095	The expected ion in positive mode ESI-MS.
[M-H] <sup>-</sup> Ion (m/z)	266.0950	The expected ion in negative mode ESI-MS.
Key MS/MS Fragments	Losses of H <sub>2</sub> O, cleavages of the C-C bonds in the side chain.	Fragmentation of the trihydroxybutyl side chain is highly probable, leading to sequential losses of water (18 Da) and other neutral fragments. This pattern provides structural confirmation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Principle and Mechanistic Insight

NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily <sup>1</sup>H and <sup>13</sup>C).[10] When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This "chemical shift" is highly sensitive to the local electronic environment, providing detailed information about the structure. <sup>1</sup>H NMR provides data on the number of different types of protons, their electronic environment, and their proximity to other protons (via spin-spin coupling). <sup>13</sup>C NMR provides information on the number and types of carbon atoms in the molecule. Together, 1D and 2D NMR experiments can be used to solve the complete chemical structure.[11][12]

### Experimental Protocol: <sup>1</sup>H and <sup>13</sup>C NMR

- **Sample Preparation:** Dissolve 5-10 mg of **rhamnopterin** in ~0.6 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or D<sub>2</sub>O). DMSO-d<sub>6</sub> is often preferred as it allows for the observation of exchangeable -OH and -NH protons, which would be replaced by deuterium in D<sub>2</sub>O.
- **Instrument Setup:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.<sup>[11]</sup> Tune and shim the instrument to ensure a homogeneous magnetic field.
- **<sup>1</sup>H NMR Acquisition:** Acquire a standard 1D proton spectrum. Key parameters include the number of scans (to achieve adequate signal-to-noise), spectral width, and relaxation delay.
- **<sup>13</sup>C NMR Acquisition:** Acquire a 1D carbon spectrum, often with proton decoupling to simplify the spectrum to single lines for each unique carbon. This typically requires a longer acquisition time than <sup>1</sup>H NMR due to the lower natural abundance of <sup>13</sup>C.
- **2D NMR (Optional):** For complete assignment, acquire 2D spectra like COSY (<sup>1</sup>H-<sup>1</sup>H correlation) and HSQC (<sup>1</sup>H-<sup>13</sup>C one-bond correlation) to establish connectivity within the molecule.

## Predicted Data and Interpretation

Based on the known structure of **rhamnopterin**, we can predict the key features of its NMR spectra.

Predicted <sup>1</sup>H NMR Spectrum (in DMSO-d<sub>6</sub>):

- **Aromatic Region (~7.5-8.5 ppm):** One singlet, corresponding to the single proton on the pyrazine ring (H7).
- **Aliphatic Side Chain (~3.5-5.0 ppm):** A series of complex multiplets for the four protons on the trihydroxybutyl side chain. Their exact shifts and coupling patterns will depend on the stereochemistry.
- **Methyl Group (~1.0-1.2 ppm):** A doublet for the terminal CH<sub>3</sub> group, coupled to the adjacent CH proton.

- Exchangeable Protons (variable shifts): Broad signals for the three -OH groups on the side chain and the -NH<sub>2</sub> group at C2.

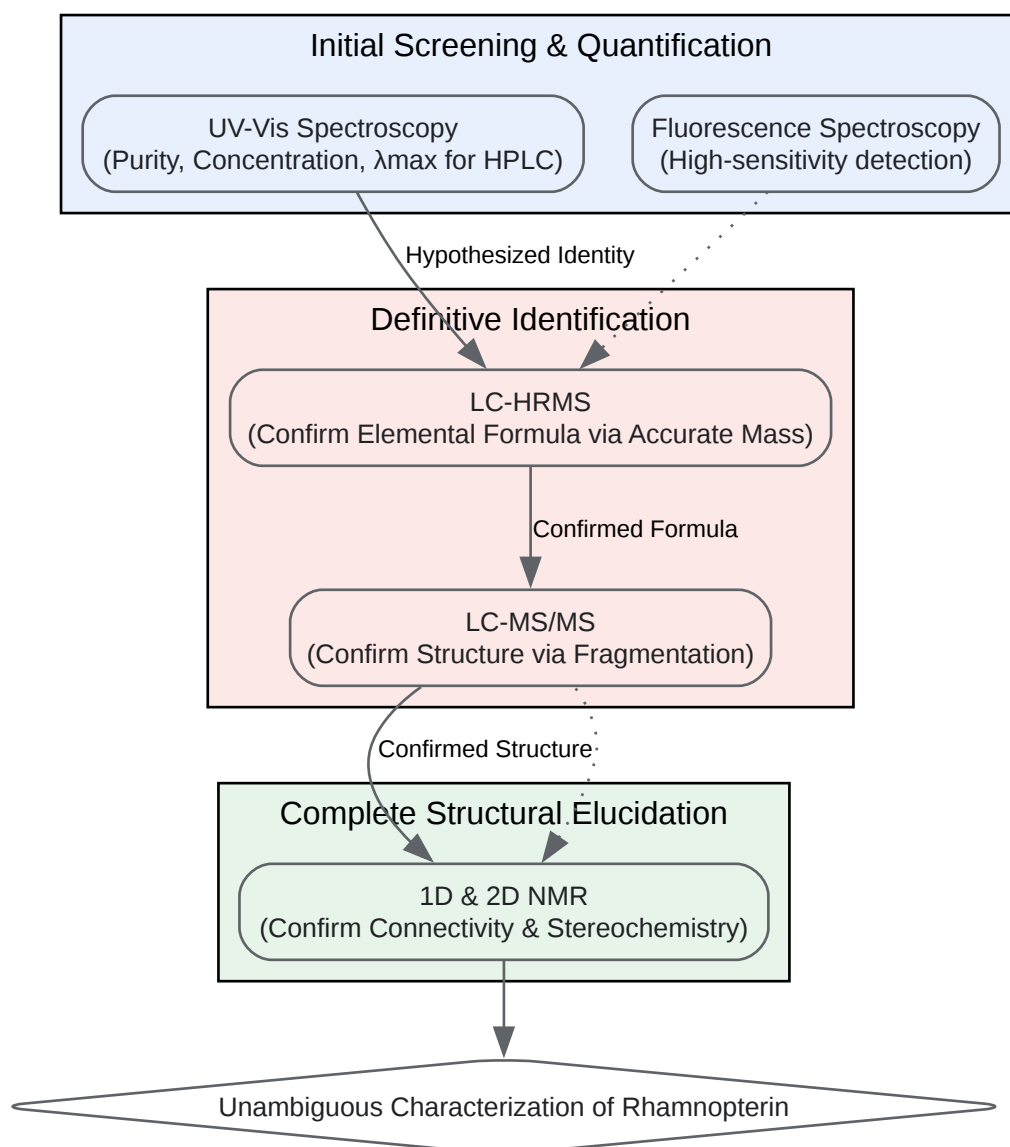
Predicted <sup>13</sup>C NMR Spectrum (in DMSO-d<sub>6</sub>):

- Aromatic/Heterocyclic Carbons (~140-165 ppm): Signals for the carbon atoms of the pteridine ring.
- Carbonyl Carbon (~160-170 ppm): A signal for the C4 oxo group.
- Aliphatic Side Chain (~65-75 ppm): Four signals for the carbons of the trihydroxybutyl side chain.
- Methyl Carbon (~15-25 ppm): One signal for the terminal methyl group.

Parameter	Predicted Features	Causality / Significance
<sup>1</sup> H Chemical Shifts	Distinct signals for aromatic, aliphatic, and methyl protons.	Confirms the presence of the key functional groups and provides information on their electronic environment.
<sup>1</sup> H Integration	Relative signal areas will correspond to the number of protons (e.g., 1H for aromatic, 3H for methyl).	Provides a quantitative count of protons of each type, confirming the structure.
<sup>1</sup> H Coupling (Splitting)	Doublet for the methyl group, complex patterns for the side chain.	Reveals which protons are adjacent to each other, establishing the connectivity of the carbon skeleton.
<sup>13</sup> C Chemical Shifts	~10 distinct signals corresponding to the 10 carbon atoms in the molecule.	Confirms the carbon backbone of the molecule.

## Integrated Analytical Workflow

For unambiguous identification and characterization, these spectroscopic techniques should be used in a complementary and integrated fashion. A logical workflow ensures that each piece of data builds upon the last, leading to a self-validating conclusion.



[Click to download full resolution via product page](#)

Caption: An integrated workflow combining spectroscopic techniques for **Rhamnopterin** analysis.

## Conclusion

The spectroscopic analysis of **rhamnopterin** is a multi-faceted process that leverages the unique strengths of several core analytical techniques. UV-Vis and fluorescence spectroscopy provide sensitive methods for detection and quantification, driven by the electronic properties of the pteridine core. Mass spectrometry offers definitive proof of identity through accurate mass determination and characteristic fragmentation. Finally, NMR spectroscopy provides the complete structural blueprint by mapping the connectivity of every atom in the molecule. By employing the integrated workflow and robust protocols described in this guide, researchers can confidently characterize **rhamnopterin**, ensuring data integrity and advancing its potential application in drug discovery and clinical diagnostics.

## References

- SIELC Technologies. (2023). **Rhamnopterin**. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5281691, Rhamnetin. Retrieved January 23, 2026, from [\[Link\]](#).
- Pisoschi, A. M., Pop, A., Cimpeanu, C., & Predoi, G. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. [\[Link\]](#)
- Lach-Szyrma, E., & Sienicka, J. (2002). Characterization of Pteridines: a New Approach by Fluorescence Correlation Spectroscopy and Analysis of Assay Sensitivity. ResearchGate. [\[Link\]](#)
- Alam, M., et al. (2019). Biological Importance and Therapeutic Benefit of Rhamnocitrin: A Review of Pharmacology and Analytical Aspects. PubMed. [\[Link\]](#)
- United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. UNODC. [\[Link\]](#)
- Mota, A. C. S., et al. (2024). The Effect of Ultraviolet Light Irradiation on Pigment Performance in Microwave-Assisted Extraction of *Arthrospira platensis*. MDPI. [\[Link\]](#)
- ResearchGate. (n.d.). Negative ion ESI-MS/MS spectra of (a) rhamnetin and (b) isorhamnetin. [\[Link\]](#)
- Boto, A., & Cantera, M. (2024). Biosynthesis of Pteridines in Insects: A Review. MDPI. [\[Link\]](#)

- Sarkar, B., et al. (2018). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. PMC. [\[Link\]](#)
- Hawkins, M. E. (2001). Fluorescent Pteridine Probes for Nucleic Acid Analysis. PubMed. [\[Link\]](#)
- MassBank. (2010). Rhamnetin; LC-ESI-QTOF; MS2; CE:Ramp 5-60 V; [M-H]<sup>-</sup>. [\[Link\]](#)
- Marini, R. D., et al. (2022). Green Analytical Methods of Antimalarial Artemether-Lumefantrine Analysis. MDPI. [\[Link\]](#)
- Yakubovskiy, D., et al. (2020). Molecular nature of breakdown of the folic acid under hydrothermal treatment. Scientific Reports. [\[Link\]](#)
- ResearchGate. (2017). (PDF) Experimental and theoretical investigations of spectroscopic properties of acitretin. [\[Link\]](#)
- Abdulah, R., et al. (2022). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. NIH. [\[Link\]](#)
- Kumar, A., et al. (2023). Comparative Analytic Study by UV Spectrophotometric, Structural Characterization through Fourier Transformed Infrared Spectroscopy (FTIR) Method. [\[Link\]](#)
- ResearchGate. (2019). Biological Importance and Therapeutic Benefit of Rhamnocitrin. [\[Link\]](#)
- Preprints.org. (2017). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [\[Link\]](#)
- Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. [\[Link\]](#)
- ResearchGate. (n.d.). Fluorescence intensity of each pteridine derivative (1 μM) measured. [\[Link\]](#)
- Rosowsky, A., et al. (1992). Biochemical and biological studies on 2-desamino-2-methylaminopterin. PubMed. [\[Link\]](#)

- ResearchGate. (2017). (PDF) Identification of Degradation Products and a Stability-Indicating RP-HPLC Method. [\[Link\]](#)
- Georgiev, M., et al. (2022). IR AND UV-VIS SPECTROSCOPIC ANALYSIS OF A NEW COMPOUND. Medical University of Varna Press. [\[Link\]](#)
- Li, Y., et al. (2023). Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid. NIH. [\[Link\]](#)
- Tattini, M., et al. (2017). UV-vis spectroscopy and colorimetric models for detecting anthocyanin-metal complexes in plants. PubMed. [\[Link\]](#)
- Arambula, J. G., & Ramaswamy, K. (2012). Molecular Thermodynamics Using Nuclear Magnetic Resonance (NMR) Spectroscopy. InTech. [\[Link\]](#)
- Reshetnyak, Y. K., & Koshevnik, Y. (2002). Fluorescence Spectroscopy in Peptide and Protein Analysis. CMB-UNITO. [\[Link\]](#)
- ResearchGate. (n.d.). Chemical structure of rhamnetin. [\[Link\]](#)
- Angyal, S. J., et al. (1986). Synthesis and n.m.r.-spectral analysis of unenriched and [1-13C]-enriched 5-deoxypentoses and 5-O-methylpentoses. PubMed. [\[Link\]](#)
- Wikipedia. (n.d.). Aminopterin. Retrieved January 23, 2026, from [\[Link\]](#).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003306). [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. Rhamnopterin | SIELC Technologies \[sielc.com\]](#)

- [2. caymanchem.com \[caymanchem.com\]](https://caymanchem.com)
- [3. biomedres.us \[biomedres.us\]](https://biomedres.us)
- [4. mdpi.com \[mdpi.com\]](https://mdpi.com)
- [5. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. cmb.i-learn.unito.it \[cmb.i-learn.unito.it\]](https://cmb.i-learn.unito.it)
- [7. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [8. Molecular nature of breakdown of the folic acid under hydrothermal treatment: a combined experimental and DFT study - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [9. Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. bionmr.unl.edu \[bionmr.unl.edu\]](https://bionmr.unl.edu)
- [11. mdpi.com \[mdpi.com\]](https://mdpi.com)
- [12. Synthesis and n.m.r.-spectral analysis of unenriched and \[1-13C\]-enriched 5-deoxypentoses and 5-O-methylpentoses - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [To cite this document: BenchChem. \[Rhamnopterin spectroscopic data and analysis\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b082806/docs#rhamnopterin-spectroscopic-data-and-analysis\]](#)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)